molecular formula C11H10INO3S B275467 (2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine

(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine

Cat. No.: B275467
M. Wt: 363.17 g/mol
InChI Key: BBMYHEPAPFLJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine is an organic compound that features a benzenesulfonamide core with a 2-furanylmethyl group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine typically involves the reaction of benzenesulfonamide with 2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The iodination of the benzene ring can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The furan ring and iodine atom may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-

Uniqueness

(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group with the furan ring and iodine atom provides a distinct set of properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H10INO3S

Molecular Weight

363.17 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C11H10INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2

InChI Key

BBMYHEPAPFLJNA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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